6-Chloro-4-methylpyridine-2-carbonyl chloride
Overview
Description
6-Chloro-4-methylpyridine-2-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Electrocatalytic Reduction of CO2
One application involves the synthesis and characterization of an iron(III) chloride compound related to 6-Chloro-4-methylpyridine-2-carbonyl chloride structures, demonstrating its role in the electrocatalytic reduction of CO2 to formate, highlighting potential uses in CO2 sequestration technologies and renewable fuel production (Nichols et al., 2018).
Palladium-Catalyzed Arylation
In another study, the presence of a chloride activating/blocking group in molecules similar to this compound was found to significantly influence the selectivity and reactivity in palladium-catalyzed heteroaromatic direct arylation. This suggests the compound's utility in developing more efficient synthetic routes for heteroaromatic compounds, which are crucial in pharmaceuticals and agrochemicals (Liégault et al., 2010).
Material Science and Photocatalysis
A study focusing on the synthesis, X-ray, and spectroscopic analysis of a related chloro-nitropyridine carbonitrile compound provides insights into the optical properties and potential applications in materials science, particularly in the design of organic semiconductors and photocatalytic materials (Jukić et al., 2010).
Catalytic Activity in CO2 Reduction
The Re(bipy-tBu)(CO)3Cl compound, structurally analogous to this compound, demonstrated improved catalytic activity for the reduction of carbon dioxide to carbon monoxide. This suggests potential applications in catalytic systems for environmental remediation and sustainable chemical synthesis (Smieja et al., 2010).
properties
IUPAC Name |
6-chloro-4-methylpyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRFKVOVVYKCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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